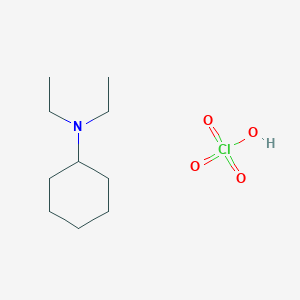
N,N-diethylcyclohexanamine;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethylcyclohexanamine;perchloric acid: is a chemical compound formed by the combination of N,N-diethylcyclohexanamine and perchloric acid. This compound is known for its unique properties and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethylcyclohexanamine;perchloric acid typically involves the reaction of N,N-diethylcyclohexanamine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced equipment and techniques ensures the efficient and safe production of the compound.
Chemical Reactions Analysis
Types of Reactions: N,N-diethylcyclohexanamine;perchloric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions: The reactions of this compound typically involve common reagents such as oxidizing agents, reducing agents, and various solvents. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that have applications in different fields.
Scientific Research Applications
Chemistry: N,N-diethylcyclohexanamine;perchloric acid is used in chemical research for studying reaction mechanisms and developing new synthetic methods. It serves as a reagent in various chemical reactions and is used to synthesize other compounds.
Biology: In biological research, this compound is used to study its effects on biological systems. It can be used as a tool to investigate cellular processes and molecular interactions.
Medicine: The compound has potential applications in medicine, particularly in the development of new drugs and therapeutic agents. Its unique properties make it a valuable candidate for pharmaceutical research.
Industry: In industrial applications, this compound is used in the production of various chemicals and materials. It serves as an intermediate in the synthesis of other compounds and is used in processes such as polymerization and catalysis.
Mechanism of Action
The mechanism of action of N,N-diethylcyclohexanamine;perchloric acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-dimethylcyclohexanamine: Similar in structure but with different substituents, leading to variations in properties and applications.
N,N-diethylcyclohexylamine: Another related compound with different chemical behavior and uses.
Cyclohexylamine: A simpler compound with distinct properties and applications.
Uniqueness: N,N-diethylcyclohexanamine;perchloric acid is unique due to its specific combination of N,N-diethylcyclohexanamine and perchloric acid, which imparts distinct chemical and physical properties. Its versatility in various reactions and applications sets it apart from similar compounds.
Properties
CAS No. |
143486-13-9 |
|---|---|
Molecular Formula |
C10H22ClNO4 |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
N,N-diethylcyclohexanamine;perchloric acid |
InChI |
InChI=1S/C10H21N.ClHO4/c1-3-11(4-2)10-8-6-5-7-9-10;2-1(3,4)5/h10H,3-9H2,1-2H3;(H,2,3,4,5) |
InChI Key |
OQHBREGQPRPDHT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CCCCC1.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


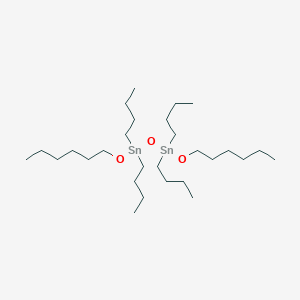
![3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12550922.png)
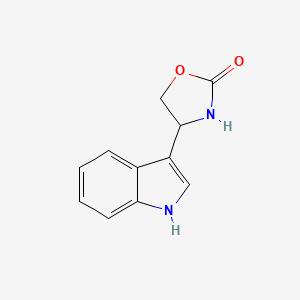
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)
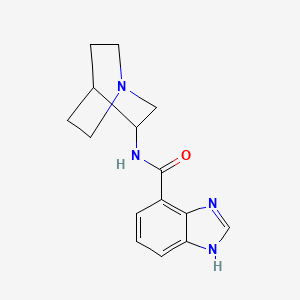
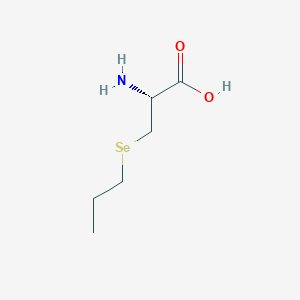
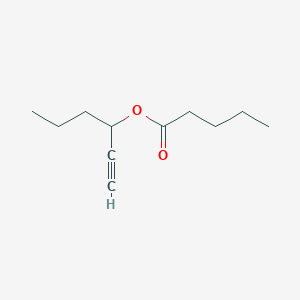
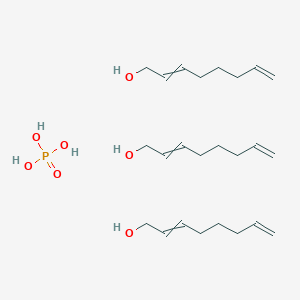
![4-[(Propan-2-yl)oxy]benzene-1,2-diol](/img/structure/B12550964.png)
![(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid](/img/structure/B12550973.png)

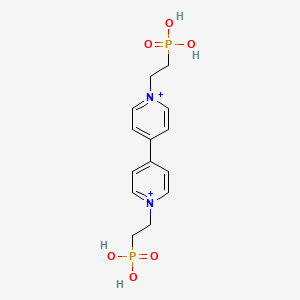
![1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]-](/img/structure/B12550987.png)
![4-[(4-{[10-(4-{[(Benzyloxy)carbonyl]oxy}phenoxy)decyl]oxy}-2-tert-butylphenoxy)carbonyl]benzoate](/img/structure/B12550998.png)
